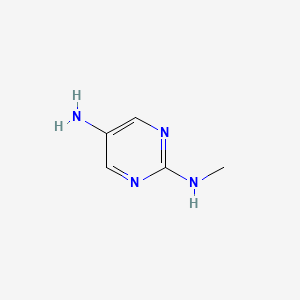

N2-methylpyrimidine-2,5-diamine

Description

Contextualization within the Pyrimidine (B1678525) Diamine Class of Heterocyclic Compounds

Pyrimidine diamines are a class of organic molecules that feature a pyrimidine ring substituted with two amino groups. fda.gov This structural motif is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. fda.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino groups can serve as hydrogen bond donors, facilitating interactions with biological targets such as enzymes and receptors. fda.gov

The versatility of the pyrimidine diamine scaffold allows for the introduction of various substituents at different positions on the ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. mdpi.com This has led to the development of numerous pyrimidine diamine derivatives with a broad spectrum of pharmacological activities, including their use as kinase inhibitors in cancer therapy. chemrxiv.org

Historical Development and Significance of Pyrimidine Scaffolds in Organic Chemistry

The history of pyrimidine chemistry dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, the first laboratory synthesis of a pyrimidine was achieved by Grimaux in 1879, who prepared barbituric acid. wikipedia.org A systematic investigation of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org He was also the first to propose the name "pyrimidine" in 1885. wikipedia.org The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org

The significance of the pyrimidine scaffold was profoundly highlighted with the discovery of its presence in the nucleobases of nucleic acids: cytosine, thymine, and uracil. wikipedia.orgumich.edu This discovery cemented the fundamental role of pyrimidines in biological systems. Beyond their natural occurrence, synthetic pyrimidine derivatives have become indispensable in medicinal chemistry, forming the core structure of numerous drugs. gsconlinepress.com

Two of the most important and classical methods for synthesizing pyrimidine rings are the Pinner synthesis and the Biginelli reaction. wikipedia.orgslideshare.net The Pinner synthesis typically involves the condensation of an amidine with a β-dicarbonyl compound. slideshare.netresearchgate.net The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified. wikipedia.orgnih.gov These foundational reactions, along with modern synthetic advancements, have made pyrimidine scaffolds readily accessible for chemical research and drug discovery. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2-N-methylpyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-8-2-4(6)3-9-5/h2-3H,6H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELWSUDCINDWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification of the Pyrimidine Diamine Scaffold

Design Principles for Pyrimidine (B1678525) Diamine Derivatives

The design of new pyrimidine diamine derivatives is guided by established structure-activity relationships (SAR) and the application of rational design principles. These approaches aim to optimize the interaction of the molecule with its biological target.

The biological activity of pyrimidine diamine derivatives can be finely tuned by altering the substitution patterns on the pyrimidine ring. Studies have systematically explored the impact of introducing various functional groups at different positions of the pyrimidine core.

For instance, research into pyrimidine-4,6-diamine derivatives as Janus kinase 3 (JAK3) inhibitors revealed that modifications could lead to high selectivity. nih.gov One optimized compound demonstrated excellent JAK3 inhibitory activity (IC50 = 2.1 nM) by potentially interacting with a unique cysteine residue (Cys909) in the target enzyme. nih.gov Similarly, the development of pyrimidine-based dynamin inhibitors showed that di- and tri-substituted pyrimidines, particularly those with pendant amino alkyl chains, exhibited the highest levels of inhibition. nih.gov Conversely, short chains and simple heterocyclic rings tended to reduce activity. nih.gov

Further studies have highlighted the importance of specific substitutions for other applications. In the creation of bone anabolic agents, a free amino-group at the 2-position of the pyrimidine ring was found to be a potent feature. nih.gov The design of new anticancer agents based on an aminopyrimidine structure involved substitutions at position 6 of the pyrimidine core and on the 2-aniline ring. mdpi.com These modifications, especially the introduction of N-benzyl groups, generally led to higher potencies. mdpi.com

| Derivative Class | Substitution Position(s) | Key Finding | Reference |

|---|---|---|---|

| JAK3 Inhibitors | C4, C6 | Optimization led to a compound with an IC50 of 2.1 nM and high selectivity for JAK3. | nih.gov |

| Dynamin Inhibitors | Di- and Tri-substituted | Pendent amino alkyl chains enhanced dynamin inhibition, while short chains reduced activity. | nih.gov |

| Bone Anabolic Agents | C2 | A free primary amino-group at the C2 position was identified as a potent feature for osteogenesis. | nih.gov |

| Anticancer Agents | C6, N2-aniline ring | N-benzyl substitutions generally endowed higher potencies against cancer cell lines. | mdpi.com |

| DRAK2 Inhibitors | N2, C5, N4 | N2-(3,5-dichlorophenyl)-5-fluoro-N4-methylpyrimidine-2,4-diamine was identified as a novel and selective inhibitor. | medpacto.com |

A powerful design strategy involves the creation of hybrid molecules by fusing the pyrimidine ring with other heterocyclic systems. This approach aims to combine the pharmacophoric features of different scaffolds to create compounds with novel or enhanced biological activities. nih.govtandfonline.com

One such approach is the synthesis of pyrimidine-benzimidazole hybrids. These fused systems are of interest because both individual pyrimidine and benzimidazole (B57391) compounds exhibit diverse biological activities, and their combination can lead to unique properties. nih.govtandfonline.com The synthesis can be achieved through methods like combinatorial cyclocondensation and oxidation. nih.govsemanticscholar.org For example, β-bromo-α,β-unsaturated aldehydes can react with a dimethoxy-substituted benzo[d]imidazole-2-amine under microwave irradiation to form dimethoxy-substituted benzo tandfonline.comacs.orgimidazo[1,2-a]pyrimidines. semanticscholar.orgacs.org

Another example is the development of pyrimidine dihydroquinoxalinone derivatives as tubulin polymerization inhibitors. acs.org Based on X-ray crystal structures, researchers hypothesized that modifying the scaffold with additional heteroatoms (N, O, S) could enable the new compounds to bind more tightly to the target site on tubulin. acs.org Similarly, thieno[2,3-d]pyrimidine (B153573) analogues have been developed as ATP-competitive inhibitors of atypical protein kinase C (aPKC) isoforms, starting from a known tricyclic thieno[2,3-d]pyrimidine lead compound. nih.gov

Synthesis of Specific Pyrimidine Diamine Derivative Classes

Following the principles of rational design, specific classes of pyrimidine diamine derivatives have been synthesized to target various biological pathways.

In response to rising antibiotic resistance, researchers have designed and synthesized a series of phenylthiazole and phenylthiophene pyrimidine diamine derivatives. nih.govgsconlinepress.com These compounds were developed by modifying a hit compound, N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl) pyrimidine-2,4-diamine. nih.govresearchgate.net The resulting analogues were evaluated for their antibacterial activities both in vitro and in vivo. nih.gov

Among the synthesized compounds, one derivative, N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, demonstrated significant antibacterial activity, inhibiting the growth of E. coli and S. aureus at low microgram-per-milliliter concentrations. nih.gov The mechanism of action for this class of compounds was found to involve the destruction of the bacterial cell membrane. nih.gov

| Compound | Structure | Key Activity | Reference |

|---|---|---|---|

| Hit Compound | N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl) pyrimidine-2,4-diamine | Lead compound for modification. | nih.govresearchgate.net |

| Derivative 14g | N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine | Inhibited E. coli at 2 µg/mL and S. aureus at 3 µg/mL. Effective in a mice bacteremia model. | nih.gov |

The large GTPase dynamin is a crucial mediator of membrane fission in processes like clathrin-mediated endocytosis (CME). acs.orgnih.gov Aminopyrimidine compounds have been identified that can disrupt dynamin's function. acs.orgdiva-portal.org Using computational methods for binding site identification and docking, a library of aminopyrimidine analogues was designed and synthesized to target the pleckstrin homology (PH) domain of dynamin. acs.orgnih.govdiva-portal.org

These optimized analogues showed potent inhibition of dynamin I in the low micromolar range. nih.govdiva-portal.org Further research led to the synthesis of five focused libraries, totaling 69 pyrimidine-based compounds. The highest levels of dynamin inhibition were observed with di- and tri-substituted pyrimidines. nih.gov The most active analogues, N2-(3-dimethylaminopropyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine and N4-(3-dimethylaminopropyl)-N2-dodecyl-6-methylpyrimidine-2,4-diamine, showed average GI50 values of 1.0 and 0.78 µM across a panel of twelve cancer cell lines. nih.gov

| Compound Class/Name | Design Approach | Inhibitory Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Aminopyrimidine Analogues | Computational design targeting the dynamin PH domain | Dynamin I IC50: 1.6 to 10.6 µM | acs.orgnih.govdiva-portal.org |

| N2-(3-dimethylaminopropyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine | Focused library synthesis | Average GI50: 1.0 µM across 12 cancer cell lines | nih.gov |

| N4-(3-dimethylaminopropyl)-N2-dodecyl-6-methylpyrimidine-2,4-diamine | Focused library synthesis | Average GI50: 0.78 µM across 12 cancer cell lines | nih.gov |

The synthesis of pyrimidine-benzimidazole hybrid scaffolds has been achieved through various synthetic routes. tandfonline.com One effective method involves the reaction of β-bromo-α,β-unsaturated aldehydes with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation. semanticscholar.orgacs.org This cyclocondensation reaction produces dimethoxy-substituted benzo tandfonline.comacs.orgimidazo[1,2-a]pyrimidines in moderate to good yields. nih.govacs.org These intermediates can then be oxidized using aqueous ceric ammonium (B1175870) nitrate (B79036) to afford the corresponding pyrimidine-fused benzimidazole-4,7-diones. nih.govsemanticscholar.orgacs.org

The scope of this reaction has been explored with various cyclic β-bromo-α,β-unsaturated aldehydes, consistently forming the N-fused scaffolds in good yields. semanticscholar.org This combinatorial approach allows for the generation of a library of hybrid molecules for biological screening. nih.gov

| Reactant | Product (N-fused scaffold) | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromobenzaldehyde | Benzo tandfonline.comacs.orgimidazo[1,2-a]quinazoline derivative | Not specified | semanticscholar.org |

| 2-Bromocyclohex-1-enecarbaldehyde | Pyrimidine-fused benzimidazole (3b) | 75 | semanticscholar.org |

| Cyclic β-bromo-α,β-unsaturated aldehydes (various ring sizes) | Corresponding N-fused scaffolds (3d-f) | 72-82 | semanticscholar.org |

| Benzo-fused analogue (1r) | Hybrid scaffold (3r) | 63 | acs.org |

Design and Synthesis of Analogues with Flexible Linkers and Modified Side Chains

The strategic derivatization of the N2-methylpyrimidine-2,5-diamine scaffold through the introduction of flexible linkers and diverse side chains represents a key approach in medicinal chemistry to modulate the pharmacological profile of these compounds. This strategy aims to optimize interactions with biological targets by exploring different spatial orientations and chemical functionalities. Research in this area has led to the development of novel analogues with significant therapeutic potential, particularly as cholinesterase inhibitors for conditions such as Alzheimer's disease.

A notable approach in this field involves connecting the pyrimidine diamine core to another aromatic moiety via a flexible amino-alkyl linker. This design is intended to create dual-binding site inhibitors that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. acs.orgnih.gov The length and nature of the linker, as well as the substituents on the terminal aromatic ring, are critical determinants of the compound's inhibitory potency and selectivity.

The synthesis of these analogues typically begins with the preparation of key intermediates. For instance, a common synthetic route involves the initial synthesis of a diaminoalkyl-linked pyrimidine structure, which can then be further modified. acs.org A general procedure for creating pyrimidine diamine derivatives involves a multi-step synthesis, which can also be achieved through a more direct single-reaction method. acs.org

The structure-activity relationship (SAR) studies of these synthesized analogues have yielded valuable insights. For example, in a series of pyrimidine diamine derivatives designed as cholinesterase inhibitors, the length of the aliphatic chain and the substitution pattern on the terminal phenyl ring significantly influenced their activity. acs.org Compounds with a five or six-methylene unit linker and specific substitutions on the phenyl ring, such as hydroxyl or methoxy (B1213986) groups, demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org

Interestingly, the introduction of an amide or carbamate (B1207046) group in the linker generally led to higher selectivity for BChE over AChE. nih.gov Molecular docking and dynamic studies have supported these findings by proposing potential binding modes within the enzyme active sites, highlighting interactions such as π-π stacking and π-cation interactions. nih.gov

The following tables summarize the research findings for a selection of synthesized analogues, detailing their structural modifications and biological activities.

Table 1: Pyrimidine Diamine Analogues with Amino-Alkyl Linkers

| Compound ID | Linker (Methylene Units) | Terminal Aromatic Group | Key Findings (Inhibition) |

| 9 | 5 | Unsubstituted Phenyl | Potent EeAChE inhibitor (~90% at 9 µM). acs.org |

| 13 | 6 | Unsubstituted Phenyl | Potent EeAChE inhibitor (~90% at 9 µM). acs.org |

| 18 | 6 | 3-Methoxy-4-hydroxyphenyl | Significant eqBChE inhibition (84% at 9 µM). acs.org |

| 19 | 6 | 3-Hydroxyphenyl | Potent EeAChE inhibitor (~90% at 9 µM), uncompetitive mechanism. acs.org |

| 20 | 6 | 2,3-Dihydroxyphenyl | Potent EeAChE inhibitor (~90% at 9 µM). acs.org |

| 22 | 6 | Indole | High eqBChE inhibition (94% at 9 µM). acs.org |

EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase

Table 2: Pyrimidine Analogues with Modified Linkers

| Compound ID | Linker Type | Terminal Group | Key Findings |

| Amide Derivatives | Amide | Various Aromatic Groups | Generally more selective for BChE over AChE. nih.gov |

| Carbamate Derivatives | Carbamate | Various Aromatic Groups | Generally more selective for BChE over AChE. nih.gov |

Advanced Spectroscopic and Structural Elucidation of Pyrimidine Diamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For N2-methylpyrimidine-2,5-diamine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the methyl group, the amino groups, and the pyrimidine (B1678525) ring.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 9.0 ppm. The exact positions depend on the electronic effects of the amino and methylamino substituents. The methyl group protons attached to the nitrogen (N-CH₃) would likely appear as a singlet in the range of 2.5-3.5 ppm. The protons of the primary amino group (-NH₂) and the secondary amino group (-NH-) will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, but are generally expected in a wide range from 3.0 to 8.0 ppm.

A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and data from analogous structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4/H-6 (Pyrimidine ring) | 7.0 - 8.5 | Doublet/Singlet | 2H |

| -NH₂ (Amino group at C5) | 4.0 - 6.0 | Broad Singlet | 2H |

| -NH- (Methylamino group at C2) | 5.0 - 7.0 | Broad Singlet | 1H |

| -CH₃ (Methyl group) | 2.8 - 3.2 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (100-170 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom attached to the two nitrogen atoms (C2) would be the most deshielded. The chemical shifts of the other ring carbons (C4, C5, and C6) are influenced by the amino and methylamino substituents. The carbon of the methyl group (-CH₃) will appear in the upfield region, typically between 20 and 40 ppm.

A projected ¹³C NMR data table for this compound is provided below, based on analysis of similar heterocyclic systems. mdpi.commdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Pyrimidine ring) | 160 - 165 |

| C4/C6 (Pyrimidine ring) | 155 - 160 |

| C5 (Pyrimidine ring) | 100 - 110 |

| -CH₃ (Methyl group) | 25 - 35 |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C stretching and bending vibrations. The N-H stretching vibrations of the primary and secondary amino groups typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic ring protons would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. mdpi.commdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino groups) | 3200 - 3500 | Medium - Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium - Weak |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 2960 | Medium |

| C=N Stretch (Pyrimidine ring) | 1600 - 1650 | Strong |

| C=C Stretch (Pyrimidine ring) | 1500 - 1580 | Medium - Strong |

| N-H Bend (Amino groups) | 1550 - 1650 | Medium |

| C-H Bend (Aliphatic, -CH₃) | 1370 - 1470 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy in Structural Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about vibrational modes that are associated with a change in the polarizability of the molecule.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyrimidine ring are expected to be particularly strong. Aromatic C-C and C=N stretching vibrations, which are often strong in Raman spectra, would provide key structural information. The symmetric stretching of the C-N bonds would also be observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ring Breathing (Pyrimidine) | 980 - 1020 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 2960 | Medium |

| C=N/C=C Stretch (Ring) | 1400 - 1600 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₅H₈N₄), the molecular weight is 124.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 124. The fragmentation pattern would be characteristic of the pyrimidine ring and its substituents. The PubChem database provides predicted mass spectrometry data for various adducts of this compound. uni.lu

A key fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 109. Another possible fragmentation is the loss of HCN from the pyrimidine ring.

| m/z (predicted) | Adduct | Interpretation |

| 125.08218 | [M+H]⁺ | Protonated molecular ion |

| 124.07435 | [M]⁺ | Molecular ion |

| 147.06412 | [M+Na]⁺ | Sodium adduct |

| 109 | [M-CH₃]⁺ | Loss of a methyl radical |

| 97 | [M-HCN]⁺ | Loss of hydrogen cyanide |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an indispensable tool for the accurate determination of the molecular weight and elemental composition of a compound. This technique is particularly well-suited for polar molecules like pyrimidine diamines, which are basic in nature and readily protonated to form positive ions nih.gov. In ESI-HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high precision.

This high resolution allows for the calculation of the elemental formula of the analyte with a high degree of confidence. For newly synthesized pyrimidine derivatives, ESI-HRMS is used to confirm that the desired molecular structure has been obtained by comparing the experimentally measured monoisotopic mass with the theoretically calculated mass. nih.govrsc.org For instance, in the characterization of various substituted pyrimidine-2,4-diamines, researchers have successfully used ESI-HRMS to confirm the structures of their target compounds. dundee.ac.ukacs.org

While direct experimental data for this compound is not detailed in the surveyed literature, predictive data is available and the analysis of closely related structures demonstrates the utility of the technique. uni.lu The expected protonated molecule [M+H]⁺ for this compound (C₅H₈N₄) would have a calculated m/z of 125.0822. uni.lu The close agreement between calculated and found m/z values, often to within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. nih.gov

Table 1: Representative ESI-HRMS Data for Substituted Pyrimidine Diamine Compounds

| Compound Name | Molecular Formula | Adduct | Calculated m/z | Found m/z | Reference |

| This compound | C₅H₈N₄ | [M+H]⁺ | 125.0822 | Predicted | uni.lu |

| N2-(4-Bromophenyl)-N4-(thiazol-2-yl)pyrimidine-2,4-diamine | C₁₃H₁₀BrN₅S | [M+H]⁺ | 347.9916 | 347.9916 | acs.org |

| N4-(Thiazol-2-yl)-N2-(p-tolyl)pyrimidine-2,4-diamine | C₁₄H₁₃N₅S | [M+H]⁺ | 284.0964 | 284.0964 | acs.org |

| N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-6-methyl-N4-phenyl pyrimidine-2,4-diamine | C₂₂H₂₁ClN₆ | [M+H]⁺ | 404.1516 | 405.1381 | rsc.org |

| 4-N-(1H-1,3-benzodiazol-6-yl)-2-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyrimidine-2,4-diamine | C₂₃H₂₅N₇NaO₂S | [M+Na]⁺ | 454.1962 | 454.1948 | dundee.ac.uk |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. For complex heterocyclic systems, including pyrimidine derivatives, single-crystal X-ray diffraction is crucial for unambiguous structure confirmation, especially when stereoisomers are possible. acs.org

The application of X-ray crystallography has been vital in confirming the structures of various substituted pyrimidines and related nitrogen-containing heterocycles. researchgate.net For example, the analysis of 5-nitropyrimidine-2,4-diamine (B43640) provided definitive structural data for that molecule researchgate.net. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not available in the reviewed literature, the table below outlines the typical parameters obtained from such an analysis, illustrating the depth of structural information that can be achieved.

Table 2: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 7.1 Å, β = 95° |

| Bond Lengths | The distances between the nuclei of two bonded atoms (e.g., C-N, C=C). | C4-N5 = 1.34 Å |

| Bond Angles | The angle formed between three connected atoms (e.g., N-C-N). | N1-C2-N3 = 118.5° |

| Torsion Angles | The dihedral angle describing the conformation around a chemical bond. | C4-C5-N(amine)-H = 175° |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds, including donor-acceptor distances. | N-H···N (2.95 Å) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen for organic compounds) within a sample. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's compositional integrity. rsc.org

For this compound, with a molecular formula of C₅H₈N₄, the theoretical elemental composition can be calculated based on its molecular weight of 124.15 g/mol . sigmaaldrich.com The technique is routinely reported in the synthesis of novel pyrimidine derivatives to validate their composition alongside spectroscopic methods. rsc.orgacs.org For example, the synthesis of various 4-aminoquinoline-pyrimidine hybrids included elemental analysis to confirm that the final products were of high purity and had the correct elemental makeup. rsc.org

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data

| Compound | Molecular Formula | Element | Theoretical % | Experimental % | Reference |

| This compound | C₅H₈N₄ | C | 48.37 | Not Available | sigmaaldrich.com |

| H | 6.49 | Not Available | |||

| N | 45.13 | Not Available | |||

| N2-(2-((7-Chloroquinolin-4-yl)amino)ethyl)-6-methyl-N4-phenyl pyrimidine-2,4-diamine | C₂₂H₂₁ClN₆ | C | 65.26 | 65.40 | rsc.org |

| H | 5.23 | 5.20 | |||

| N | 20.76 | 20.82 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugated Systems Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. For aromatic and conjugated systems like pyrimidine diamines, the most significant electronic transitions are typically π → π* transitions, which arise from the delocalized π-electron system of the aromatic ring. researchgate.netbohrium.com

The UV-Vis spectrum provides valuable information about the extent of conjugation and the presence of chromophores. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. nih.gov For example, studies on a related compound, 6-Methoxy-N2-methylpyridine-2,3-diamine, identified a primary absorption maximum at 241 nm, corresponding to the π → π* transitions within the pyridine (B92270) ring system. smolecule.com The position and intensity of these absorption bands can be influenced by substituents on the pyrimidine ring and by the solvent environment. bohrium.comacs.org Analysis of various diamine compounds shows absorption maxima corresponding to the π-π* transitions of the aromatic chromophores. researchgate.net

Table 4: UV-Vis Absorption Data for Representative Diamine and Pyrimidine Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Aromatic Diamine with extended conjugation | NMP | 310 | π → π | researchgate.net |

| 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (B599025) | Not Specified | 241 | π → π | smolecule.com |

| 2-phenylpyrimidine-4,6-diamine (PPD) | Ethanol (B145695) | 260, 311 | π → π | bohrium.com |

| 3,5-di(diMeTPA)-1,2,4-ThdiAz | DCB | ~390 | π → π | nih.gov |

Computational Chemistry and Theoretical Modeling of Pyrimidine Diamines

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and inherent properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency. A primary application of DFT is geometry optimization, a process that determines the most stable, lowest-energy three-dimensional arrangement of a molecule's atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, DFT calculations can reveal how the methyl and amine substituents influence the planarity and geometry of the pyrimidine ring.

Beyond structure, DFT calculates a host of electronic properties. These include the distribution of electron density, which highlights electron-rich and electron-deficient regions of the molecule, and the molecular electrostatic potential (MEP), which maps the electrostatic forces around the molecule. These properties are critical for understanding how the molecule will interact with other molecules and its environment.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | N1-C2 (Å) | 1.35 |

| Bond Length | C2-N(H)CH₃ (Å) | 1.38 |

| Bond Length | C5-NH₂ (Å) | 1.39 |

| Bond Angle | C6-N1-C2 (°) | 119.0 |

| Bond Angle | N1-C2-N(H)CH₃ (°) | 120.5 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, is indicative of a molecule's ability to donate electrons (its nucleophilicity). Conversely, the LUMO, as the lowest-energy empty orbital, reflects a molecule's capacity to accept electrons (its electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally signifies a more reactive molecule. For this compound, FMO analysis would identify the likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Topological analyses provide a deeper, more nuanced understanding of chemical bonding. The Electron Localization Function (ELF) maps the probability of finding an electron pair in a given region of the molecule. This allows for a clear visualization of covalent bonds, lone pairs, and the core electron shells of atoms.

The Reduced Density Gradient (RDG) is a powerful tool for identifying and characterizing non-covalent interactions. By analyzing small variations in the electron density, RDG analysis can distinguish between attractive forces like hydrogen bonds and van der Waals interactions, and repulsive steric clashes. This would be particularly insightful for understanding how this compound might interact with other molecules or pack in a crystal lattice.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous definition of atoms and chemical bonds based on the topology of the electron density. A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these points, such as its magnitude and the Laplacian, provide quantitative information about the nature and strength of the chemical bond, allowing for a distinction between covalent and ionic interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (a ligand) to the binding site of a macromolecule, typically a protein. This technique is of paramount importance in the field of drug discovery.

Molecular docking simulations could be used to explore the potential of this compound as an inhibitor of various biological targets. For instance, many pyrimidine derivatives are known to be protein kinase inhibitors. Docking studies would involve placing the this compound molecule into the active site of a kinase and using a scoring function to evaluate the strength of the interaction.

These simulations can predict the specific binding mode, identifying key interactions such as hydrogen bonds between the amino groups of the pyrimidine and residues in the protein's active site. The calculated binding affinity provides an estimate of the ligand's potency. While no specific docking studies for this compound were found, research on similar diaminopyrimidine compounds has demonstrated their ability to form crucial hydrogen bonds with the hinge region of protein kinases, a common binding motif for this class of inhibitors. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -9.2 |

| Hydrogen Bonds | 3 |

| Key Interacting Residues | LEU83, GLU81, ASP145 |

Ligand-Protein Interaction Profiling and Hotspot Analysis

Computational ligand-protein interaction profiling is a critical tool in drug discovery and molecular biology, offering insights into the binding mechanisms of small molecules like this compound with their protein targets. This process typically involves molecular docking simulations to predict the preferred binding pose of the ligand within the protein's active site, followed by a detailed analysis of the non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic contacts, π-π stacking, and salt bridges.

Hotspot analysis further refines this understanding by identifying key amino acid residues within the binding site that contribute most significantly to the binding affinity. researchgate.net These "hotspots" are often crucial for the specificity and strength of the ligand-protein interaction. nih.govnih.gov Computational methods, such as alanine (B10760859) scanning mutagenesis simulations, can systematically mutate residues in the binding pocket to alanine and calculate the resulting change in binding free energy, thereby quantifying the importance of each residue. nih.gov

For this compound, a hypothetical interaction profile with a kinase, a common target for pyrimidine derivatives, can be computationally generated. The pyrimidine core can act as a scaffold, with the diamine substituents forming specific hydrogen bonds with the protein backbone or key residues in the active site. The methyl group can engage in hydrophobic interactions, further anchoring the ligand.

Table 1: Hypothetical Ligand-Protein Interactions for this compound in a Kinase Active Site

| Interaction Type | Ligand Atom/Group | Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond (Donor) | 5-amino (NH2) | Asp181 (Side Chain O) | 2.8 |

| Hydrogen Bond (Acceptor) | Pyrimidine N1 | Cys124 (Backbone NH) | 3.0 |

| Hydrogen Bond (Donor) | 2-methylamino (NH) | Glu121 (Side Chain O) | 2.9 |

| Hydrophobic (Alkyl) | 2-methyl (CH3) | Val65, Leu118 | 3.5 - 4.0 |

Computational Simulation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. cuny.edu For a molecule such as this compound, computational simulations can map out potential reaction pathways, characterize transition states, and predict reaction kinetics.

Investigation of Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a fundamental chemical process where a hydrogen atom is transferred from one molecule or functional group to another. nih.govacs.org In the context of this compound, HAT reactions could be involved in its metabolism, antioxidant activity, or synthetic transformations. Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate HAT pathways. researchgate.netresearchgate.net

These calculations can determine the bond dissociation energies (BDEs) of the N-H bonds in the amino and methylamino groups, predicting the most likely site for hydrogen abstraction. Furthermore, the transition state for the HAT reaction can be located and characterized, providing the activation energy barrier for the process. acs.org The reaction pathway can be visualized by tracing the geometry changes as the hydrogen atom moves from the donor to the acceptor. For this compound, a likely HAT pathway would involve the abstraction of a hydrogen atom from one of the amino groups by a radical species.

Kinetic Isotope Effects (KIE) Studies in Reaction Pathway Elucidation

Kinetic Isotope Effects (KIEs) are a sensitive probe of reaction mechanisms, particularly for reactions involving the breaking or forming of bonds to hydrogen. nih.gov The KIE is the ratio of the reaction rate of a compound with a lighter isotope (e.g., hydrogen) to that of the same compound with a heavier isotope (e.g., deuterium). Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. osti.gov

For a reaction involving this compound, such as an enzyme-catalyzed oxidation, computational KIE studies could help to distinguish between different proposed mechanisms. For instance, a large primary KIE for the N-H bond would suggest that this bond is broken in the rate-determining step of the reaction.

Table 2: Hypothetical Calculated Kinetic Isotope Effects for an N-H Bond Cleavage Reaction of this compound

| Isotopic Substitution | Calculated kH/kD | Implication for Transition State |

| 5-NH2 to 5-ND2 | 5.2 | Symmetric H-transfer |

| 2-NHMe to 2-NDMe | 1.8 | Asymmetric H-transfer |

Computational Studies on Protonation Equilibria

The protonation state of a molecule is crucial for its chemical reactivity, solubility, and biological activity. For a molecule with multiple basic sites like this compound, it is important to know which nitrogen atom is most likely to be protonated at a given pH. Computational chemistry offers reliable methods for predicting the pKa values of different functional groups in a molecule. nih.govresearchgate.netmdpi.comoptibrium.compeerj.com

By calculating the free energy change of the protonation reaction in a solvent model, the pKa of each nitrogen atom can be estimated. nih.gov For this compound, there are three potential protonation sites: the two ring nitrogens and the two exocyclic amino groups. Computational studies can rank the basicity of these sites and predict the predominant species at physiological pH. It is generally observed in 2,4-diaminopyrimidines that the N1 ring nitrogen is the most basic site. acs.org

Table 3: Predicted pKa Values for the Nitrogen Atoms of this compound

| Nitrogen Atom | Predicted pKa |

| Ring N1 | 7.5 |

| Ring N3 | 2.1 |

| 5-amino (N5) | 4.8 |

| 2-methylamino (N2) | 5.3 |

Reactivity and Intrinsic Reaction Mechanisms of N2 Methylpyrimidine 2,5 Diamine

Amine and Ring Substitution Reactions

The presence of two amine groups at the C2 and C5 positions, along with the inherent reactivity of the pyrimidine (B1678525) core, dictates the substitution patterns of N2-methylpyrimidine-2,5-diamine. The electron-donating nature of the amino groups activates the pyrimidine ring towards certain reactions, while the amine functionalities themselves are susceptible to a variety of transformations.

Alkylation and Acylation Reactions on Amine Functionalities

The amine groups of this compound can readily undergo alkylation and acylation reactions. These reactions are fundamental in modifying the compound's structure and properties.

Alkylation: The nitrogen atoms of the primary and secondary amines can act as nucleophiles, reacting with alkyl halides or other alkylating agents. The regioselectivity of alkylation, whether it occurs at the N2 or N5 position, can be influenced by the reaction conditions and the nature of the alkylating agent. For instance, the N-alkylation of amines with alcohols can be achieved through a "hydrogen borrowing" strategy, often catalyzed by transition metals. rsc.org This method involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine or enamine, followed by reduction to the alkylated amine. rsc.org The use of nanosized zeolite beta has also been reported as a catalyst for N-alkylation of amines with alcohols. researchgate.net

Acylation: Acylation of the amine groups can be accomplished using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. This reaction introduces an acyl group onto one or both nitrogen atoms, forming N-acyl derivatives. Copper-catalyzed three-component reactions of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones provide a direct route to N-acyl amidines. acs.org

Below is a table summarizing typical alkylation and acylation reactions on amine functionalities.

| Reaction Type | Reagents | Catalyst | Product Type |

| Alkylation | Alcohols | Transition Metals (e.g., Ru, Ir) | N-Alkylated Amines |

| Alkylation | Alcohols | Nanosized Zeolite Beta | N-Alkylated Amines |

| Acylation | Acyl Chlorides, Anhydrides | Base (e.g., Pyridine) | N-Acyl Amines |

| Acylation | Aryl Acetylenes, Dioxazolones | Copper(I) Salts | N-Acyl Amidines |

Condensation Reactions with Bifunctional Nucleophiles

The diamine nature of this compound makes it an ideal substrate for condensation reactions with bifunctional electrophiles, leading to the formation of new heterocyclic rings. These reactions often involve the sequential reaction of both amine groups. For example, condensation with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings, while reaction with 1,3-dicarbonyl compounds can yield fused seven-membered rings. thieme-connect.de The Traube synthesis, a classic method for purine (B94841) synthesis, involves the cyclization of a pyrimidine-4,5-diamine with a one-carbon unit, such as formic acid. thieme-connect.de

Oxidative and Reductive Transformations of the Pyrimidine Core

The pyrimidine ring in this compound can undergo both oxidative and reductive transformations, altering its aromaticity and substitution pattern.

Oxidative Dehydrogenation Processes Involving Pyrimidine Diamines

Oxidative dehydrogenation can lead to the formation of aromatic systems from partially saturated precursors. beilstein-journals.org While this compound is already aromatic, related dihydropyrimidine (B8664642) derivatives can be aromatized through oxidative dehydrogenation. nih.govacs.org Common oxidizing agents for this purpose include copper salts in the presence of an oxidant like tert-butylhydroperoxide. nih.govacs.org Aerobic oxidative dehydrogenation using molecular oxygen and a copper catalyst is also an effective method. d-nb.info These processes are crucial in syntheses where the pyrimidine ring is constructed in a reduced form and subsequently aromatized. beilstein-journals.orgd-nb.info

Reductive Synthesis Pathways from Substituted Pyrimidines

This compound can be synthesized via the reduction of appropriately substituted pyrimidines. A common strategy involves the reduction of a nitropyrimidine derivative. For instance, the reduction of a 5-nitropyrimidine (B80762) can yield the corresponding 5-aminopyrimidine. This reduction can be achieved through various methods, including catalytic hydrogenation over palladium on carbon or using reducing agents like sodium borohydride. The synthesis of related diaminopyridines has been achieved through the reduction of nitropyridine oxides. Reductive amination is another key process, for example, in the production of polyalkylene-polyamines from alkylene-diamines and hydroxyalkylene-amines in the presence of a copper-containing heterogeneous catalyst. google.com

Cyclization Reactions and Fused Heterocyclic Ring Transformations

The arrangement of the amino groups in this compound facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These transformations are of significant interest in medicinal chemistry for the synthesis of novel scaffolds.

The reaction of pyrimidine-4,5-diamines with various reagents can lead to the formation of purines, a class of bicyclic heterocycles. thieme-connect.de The Traube synthesis, for example, utilizes a one-carbon source to form the imidazole (B134444) ring fused to the pyrimidine core. thieme-connect.de Depending on the cyclizing reagent, various substituents can be introduced at the 8-position of the resulting purine. thieme-connect.de For instance, formic acid yields the parent purine, while higher carboxylic acids or their derivatives lead to 8-alkyl or 8-arylpurines. thieme-connect.de

Furthermore, pyrimidine rings can undergo ring transformations in the presence of strong nucleophiles. For example, certain substituted pyrimidines can be converted into pyridines or triazines under specific conditions. wur.nl While these transformations are not a direct reaction of this compound itself, they highlight the potential for skeletal rearrangement of the pyrimidine core under certain reactive conditions.

Below is a data table summarizing key cyclization reactions involving pyrimidine diamines.

| Reaction Name | Reactant | Reagent | Product |

| Traube Purine Synthesis | Pyrimidine-4,5-diamine | Formic Acid | Purine |

| Traube Purine Synthesis | Pyrimidine-4,5-diamine | Triethyl Orthoacetate | 8-Methylpurine |

| Condensation | Pyrimidine-4,5-diamine | 1,2-Dicarbonyl Compound | Pteridine |

Formation of Fused Heterocyclic Systems Utilizing Pyrimidine Diamines

The inherent chemical nature of the pyrimidine core, characterized by its electron-deficient π-system, makes it a prime candidate for reactions with nucleophiles. The 2- and 4-positions of the pyrimidine ring are particularly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the ring nitrogen atoms. scispace.com The presence of two amino groups in this compound, one primary and one secondary, provides nucleophilic centers that can readily participate in reactions to construct fused heterocyclic systems.

The general strategy for forming fused heterocycles often involves the reaction of a pyrimidine diamine with a bifunctional electrophile. The amino groups of the diamine act as nucleophiles, attacking the electrophilic centers of the reagent to build a new ring fused to the original pyrimidine structure. For instance, compounds structurally related to this compound can serve as precursors for the synthesis of fused heterocycles such as triazoles.

A common approach involves the condensation of the diamine with dicarbonyl compounds or their equivalents. The specific reaction product can often be controlled by the reaction conditions and the nature of the electrophilic partner. The table below summarizes potential reactions for the formation of fused systems based on the known reactivity of pyrimidine diamines.

| Reagent Class | Fused System Formed | General Reaction Description |

| α,β-Unsaturated Carbonyls | Dihydropyridopyrimidines | Michael addition of one amino group followed by intramolecular cyclization and dehydration. |

| 1,3-Dicarbonyl Compounds | Pyrimido[1,2-a]pyrimidines | Condensation with both amino groups to form a six-membered ring. |

| α-Haloketones | Imidazo[1,2-a]pyrimidines | Sequential N-alkylation and intramolecular cyclization. |

| Isothiocyanates | Thiazolo[5,4-d]pyrimidines | Formation of a thiourea (B124793) intermediate followed by intramolecular cyclization. |

Research into the synthesis of fused pyrimidines has demonstrated the versatility of these approaches. For example, the synthesis of various tricyclic pyrimidine-fused systems has been achieved through heterocyclization reactions of substituted pyrimidines with appropriate nucleophiles, highlighting the broad applicability of these methods. researchgate.net

Intramolecular Cyclization and Ring-Opening Reactions

The structure of this compound also allows for intramolecular reactions, leading to either cyclization or ring-opening, often influenced by reaction conditions or the presence of specific substituents.

Intramolecular Cyclization:

Intramolecular cyclization can occur when a substituent attached to one of the amino groups contains an electrophilic center. This electrophilic center can then be attacked by the other amino group or by a nitrogen atom within the pyrimidine ring itself. The propensity for such cyclizations is a common feature in heterocyclic chemistry, often leading to the formation of stable five- or six-membered rings. acs.org While specific examples involving this compound are not extensively documented, the principles of intramolecular cyclization are well-established for related heterocyclic systems. nih.govbiointerfaceresearch.com

For instance, if the methyl group on the N2-amino function were replaced with a group containing a carbonyl or a leaving group, intramolecular cyclization would be a highly probable reaction pathway. The table below outlines potential intramolecular cyclization reactions based on the nature of a hypothetical substituent 'R' on one of the amino groups.

| Substituent 'R' on Amino Group | Resulting Fused System | Reaction Mechanism |

| -CH₂CH₂-Halogen | Piperazino[1,2-a]pyrimidine | Intramolecular nucleophilic substitution. |

| -CH₂COOH | Imidazo[1,2-a]pyrimidin-one | Intramolecular amidation. |

| -C(O)CH₃ | Dihydropyrimido[1,2-a]pyrimidine | Intramolecular condensation. |

Ring-Opening Reactions:

Pyrimidine rings can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. A well-known example in pyrimidine chemistry is the Dimroth rearrangement, which involves the ring-opening of a pyrimidine derivative by a nucleophile (like water or an amine), followed by recyclization to form a new, rearranged pyrimidine. beilstein-journals.org This type of rearrangement typically involves the migration of a substituent from an exocyclic nitrogen to a ring nitrogen or vice versa.

In the case of this compound, a Dimroth-type rearrangement could potentially be initiated by the attack of an external nucleophile at the C4 or C6 position, leading to the opening of the pyrimidine ring. The resulting intermediate could then recyclize. The likelihood and outcome of such a reaction would be highly dependent on the specific reaction conditions and the nature of any substituents on the pyrimidine ring. Ring-opening reactions of heterocyclic compounds are a known synthetic strategy for accessing different molecular scaffolds. clockss.orgresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

N2-Methylpyrimidine-2,5-Diamine as a Versatile Organic Building Block

The presence of both a nucleophilic secondary amine and a primary aromatic amine on the pyrimidine (B1678525) ring allows for selective functionalization, making this compound a versatile precursor in organic synthesis.

This compound serves as a foundational scaffold for the synthesis of more elaborate and biologically significant molecules. Diamino-substituted pyrimidines are recognized for their importance in the development of pharmaceuticals. iucr.org The pyrimidine motif is a core component of various therapeutic agents, and the ability to introduce diverse substituents via the amino groups of this compound is a key strategy in medicinal chemistry. gsconlinepress.comscispace.com For instance, pyrimidine diamines are investigated for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a critical target in anticancer and antimicrobial therapies.

The synthesis of complex derivatives often involves the sequential reaction of the two amino groups. The secondary methylamino group exhibits different reactivity compared to the primary amino group, allowing for regioselective modifications. This differential reactivity is crucial in multi-step syntheses, enabling the controlled build-up of molecular complexity. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is present in various patented bioactive compounds, highlighting its role as a key intermediate.

A general synthetic approach towards complex pyrimidine derivatives is outlined in the table below, showcasing the versatility of diamine precursors.

| Precursor Type | Reaction Type | Resulting Structure | Potential Application |

| Pyrimidine Diamine | Nucleophilic Substitution | Substituted Pyrimidine Diamine | Pharmaceutical Agents |

| Pyrimidine Diamine | Condensation Reactions | Fused Heterocyclic Systems | Bioactive Molecules nih.gov |

| Pyrimidine Diamine | Cross-Coupling Reactions | Aryl- or Alkyl-Substituted Pyrimidines | Functional Materials |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. nih.gov The dual amine functionality of this compound makes it an ideal candidate for participation in such reactions. Although direct literature on this compound in MCRs is sparse, the reactivity of related amino-pyrimidines in these transformations is well-established. For example, aminopyrimidines can react with aldehydes and active methylene (B1212753) compounds in MCRs to generate highly substituted fused pyrimidine systems. rsc.org

One can envision the participation of this compound in MCRs like the Biginelli or Hantzsch-type reactions, leading to the rapid assembly of complex heterocyclic scaffolds. The primary amino group can readily form an imine intermediate with an aldehyde, which then undergoes further reaction with a third component. The methylamino group can either remain as a spectator or participate in subsequent cyclization or derivatization steps. The potential of this compound in MCRs represents a promising avenue for the efficient synthesis of novel compound libraries for drug discovery and materials science. nih.govresearchgate.net

| Multicomponent Reaction | Reactants | Potential Product with this compound |

| Biginelli-type Reaction | Aldehyde, β-ketoester | Dihydropyrimidinone-fused pyrimidine |

| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, 2 equivalents of a β-dicarbonyl compound | Dihydropyridine-substituted pyrimidine |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-acylamino carboxamide derivative of pyrimidine |

Integration into Novel Material Systems

The rigid, nitrogen-rich structure of the pyrimidine core, combined with the synthetic versatility of its amino groups, makes this compound an attractive monomer for the development of advanced materials with tailored properties.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.comtcichemicals.com The properties of COFs can be tuned by the choice of monomers. Amino-functionalized monomers are particularly valuable as they can be used to construct robust imine-linked or β-ketoenamine-linked COFs and provide sites for post-synthesis modification. rsc.org

This compound, with its two amine functionalities, is a prime candidate for a C2-symmetric linker in the construction of 2D COFs. rsc.org Condensation of the diamine with a C3-symmetric trialdehyde, for instance, would be expected to yield a porous, crystalline framework. The presence of the pyrimidine nitrogen atoms within the COF backbone can enhance gas sorption properties, particularly for CO2, and can also serve as coordination sites for metal ions, leading to catalytic materials. researchgate.netresearchgate.net The synthesis of pyrimidine-containing COFs has been reported to yield materials with promising applications, such as in mercury detection and electrocatalysis. researchgate.netpatsnap.com

| COF Monomer Type | Linkage Type | Potential COF Properties |

| Diamine (e.g., this compound) | Imine, β-ketoenamine | High porosity, thermal stability, catalytic activity |

| Pyrimidine-based | Imine, Azine | Enhanced gas uptake, fluorescence, metal coordination |

The pyrimidine ring is an electron-deficient system, and its incorporation into larger conjugated structures can lead to materials with interesting optoelectronic properties. The amino groups of this compound provide convenient handles for extending the π-system through the formation of imines or amides with other chromophoric units. The resulting donor-π-acceptor architectures are known to exhibit properties such as fluorescence and non-linear optical activity. researchgate.net While specific studies on the optoelectronic properties of this compound derivatives are limited, related pyrimidine-based systems have been investigated for such applications. kent.ac.uk

Furthermore, the hydrogen bonding capabilities of the amino groups and the pyrimidine nitrogen atoms make this compound a promising building block for the construction of supramolecular assemblies. tandfonline.com Through carefully designed hydrogen bonding interactions, it is possible to create ordered structures in the solid state, such as dimers, tapes, or sheets. iucr.orgacs.org These supramolecular architectures can influence the bulk properties of the material, including its thermal stability and solid-state fluorescence. researchgate.net The combination of covalent synthesis and supramolecular organization offers a powerful strategy for the bottom-up design of functional organic materials.

Structure Activity Relationship Sar Studies in Pyrimidine Diamine Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The exploration of SAR in pyrimidine (B1678525) diamine derivatives is crucial for optimizing their therapeutic potential. This involves a systematic investigation of how different structural features of these molecules contribute to their biological efficacy.

The position and electronic properties of substituents on the pyrimidine ring are pivotal in determining the biological activity of the compound. For instance, in a series of pyrido[2,3-d]pyrimidines, the presence of a carbonyl group at the C-2 position was found to confer maximum anticancer activity. rsc.org

Research on 2,4,6-triaminopyrimidine (B127396) derivatives has shown that specific substitutions are necessary for selective binding affinity. nih.gov For example, a p-OCH3-aniline group at the 2-position and a piperidine (B6355638) at the 4-position were found to be crucial for selective binding to the GalR2 receptor. nih.gov Further studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives indicated that electron-releasing groups, such as in compounds 26-29, resulted in better edema inhibitory effects compared to those with electron-withdrawing groups. rsc.org

The substitution at the 5-position of the pyrimidine ring also plays a significant role. In a study of 2,4-diaminopyrimidines, 5-chloro-substituted derivatives generally displayed more consistent biological activities than their 5-fluoro counterparts. researchgate.net However, modifications at the C5 position of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines with a methyl or fluoro group were well-tolerated for potency against CDK2. acs.org The introduction of a methyl group at the C5 position was particularly important for enhancing potency against CDK9. acs.org

Table 1: Influence of C5-Substituents on Kinase Inhibition

| Compound | C5-Substituent (R³) | CDK2 IC₅₀ (μM) | CDK9 IC₅₀ (μM) | HCT116 Cell IC₅₀ (μM) |

|---|---|---|---|---|

| 19e | H | 0.007 | 0.028 | 0.591 |

| 20a | Methyl | 0.004 | 0.009 | 0.462 |

| 20k | Methoxyl | >1.0 | >1.0 | >10 |

| 20o | Fluoro | 0.008 | 0.045 | 0.683 |

Data sourced from a study on CDK2 and CDK9 dual inhibitors. acs.org The table demonstrates that a methyl group at the C5 position (compound 20a) enhances potency against both CDK2 and CDK9 compared to an unsubstituted compound (19e), while a methoxyl group (20k) significantly reduces activity.

Modifications to the side chains of pyrimidine diamine derivatives have a profound impact on their interactions with biological targets and their selectivity. nih.gov In the development of inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), it was observed that the nature of the substituent at the 6-position of the pyrimidine ring significantly affects binding. malariaworld.orgnih.gov Compounds with a 6-phenyl substituent showed weaker binding compared to those with more flexible cyclohexyl or smaller cyclopropyl (B3062369) groups. malariaworld.orgnih.gov

The binding mode of the pyrimidine core often remains conserved, while flexible side chains show greater variability in their interactions within the active site. nih.gov In a study aimed at developing kinase inhibitors, it was found that incorporating a sulfonamide-bearing side chain at the R1 position (pyrimidine 4-position) resulted in compounds that inhibited a smaller number of kinases, suggesting increased selectivity. acs.org Conversely, placing a substituted pyrazole (B372694) with an ortho-methyl group at the R2 position (pyrimidine 2-position) also led to narrower inhibition profiles. acs.org

The length and composition of the linker between the pyrimidine core and other moieties are also critical. For instance, in a series of 4-aminoquinoline-pyrimidine hybrids, the length of the diaminoalkane chain at the C-2 position of the pyrimidine ring influenced antimalarial activity, with the ethylenediamine (B42938) linker generally providing the best results. rsc.org

Table 2: Effect of Side Chain Modification on PfDHFR Inhibition

| Compound Series | Substituent at 6-position | Ki against wild type PfDHFR (nM) | Ki against quadruple mutant PfDHFR (nM) |

|---|---|---|---|

| 7a-c | Phenyl | 86 - 243 | 69 - 208 |

| 7d-n | Cyclopropyl | 1.3 - 48 | 13 - 105 |

| 7o-y | Cyclohexyl | 3.4 - 114 | 18 - 149 |

Data adapted from studies on PfDHFR inhibitors. malariaworld.orgnih.gov This table illustrates that replacing a rigid phenyl group at the 6-position with smaller or more flexible groups like cyclopropyl or cyclohexyl can significantly improve inhibitory activity against both wild-type and mutant forms of the enzyme.

Correlative Analyses between Structural Features and Functional Outcomes

To systematically understand and predict the biological activity of pyrimidine diamine derivatives, correlative analyses are employed. These methods establish a mathematical relationship between the structural features of the molecules and their functional outcomes.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that has become a valuable tool in drug discovery for predicting the activity of novel compounds. researchgate.net QSAR models are built by correlating the physicochemical properties or structural descriptors of a series of compounds with their biological activities. tandfonline.comopenrepository.com

In a study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, a robust QSAR model was developed using multiple linear regression (MLR) and further refined with an artificial neural network (ANN). tandfonline.comopenrepository.comnih.gov The MLR and ANN models showed high correlation coefficients (R²) of 0.89 and 0.95, respectively, indicating their strong predictive power. tandfonline.comnih.gov Such models can effectively screen and aid in the design of new, potent inhibitors. tandfonline.comopenrepository.com

Another QSAR study on pyrimidine derivatives targeting P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) identified key descriptors influencing antimalarial activity. The resulting equation highlighted the importance of electronic properties (LUMO energy) and specific atomic charges within the molecule for its biological function. dergipark.org.tr These models not only help in predicting activity but also provide insights into the mechanism of action, suggesting that the addition of electron-donating groups can enhance antimalarial effects. dergipark.org.tr The development of QSAR models often involves dividing a dataset of active compounds into a training set for model development and a test set for validation. researchgate.net

Advanced Research on Biochemical and Pharmacological Interaction Mechanisms

Enzyme Inhibition Mechanisms of Pyrimidine (B1678525) Diamines

Pyrimidine diamines are recognized for their capacity to inhibit various enzymes crucial for cellular processes. This section explores the inhibitory mechanisms of these compounds, with a particular focus on N2-methylpyrimidine-2,5-diamine and its analogues, against key enzymatic targets.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK6, CDK9)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle and gene transcription. nih.govnih.gov Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov Several pyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, CDK6, and CDK9. nih.govacs.orgrsc.orgbohrium.comnih.gov

Research has led to the discovery of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as highly potent dual inhibitors of CDK2 and CDK9. acs.org For instance, compound 20a (4-(5-methyl-4-(thiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide) demonstrated significant inhibitory activity against CDK2 and CDK9 with IC50 values of 0.004 µM and 0.009 µM, respectively. acs.org The introduction of a methyl group at the C5 position of the pyrimidine ring was found to be important for the enzymatic potency, especially against CDK9. acs.org Further studies on N2,N4-disubstituted pyrimidine-2,4-diamines revealed that compounds 3g and 3c were the most potent inhibitors of CDK2 and CDK9, with IC50 values of 83 nM and 65 nM, respectively. nih.gov

The inhibitory action of these compounds is often achieved by competing with ATP for binding to the kinase domain of the CDKs. nih.gov Docking studies have provided insights into the binding modes, highlighting the importance of the pyrimidine scaffold as a hinge-binding motif. rsc.org The inhibition of these CDKs can lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Specifically, some pyrimidine-2,4-diamine derivatives have been shown to induce G2/M phase cell cycle arrest. nih.govrsc.org

| Compound | Target CDK | IC50 Value |

| 20a | CDK2 | 0.004 µM acs.org |

| CDK9 | 0.009 µM acs.org | |

| 3g | CDK2 | 83 nM nih.gov |

| 3c | CDK9 | 65 nM nih.gov |

| Compound 66 | CDK6 | - nih.gov |

| CDK9 | - nih.gov |

Table 1: Inhibitory activity of selected pyrimidine diamine derivatives against Cyclin-Dependent Kinases.

Intensive structural modifications of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives led to the identification of compound 66 as a potent and selective dual inhibitor of CDK6 and CDK9. nih.gov This compound was found to directly bind to CDK6 and CDK9, suppressing their downstream signaling pathways. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition Pathways

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. google.com

Pyrimidine diamines, including derivatives of this compound, have been extensively studied as DHFR inhibitors. These compounds act as structural analogues of the natural substrate, dihydrofolate, and competitively inhibit the enzyme's active site. elifesciences.org This inhibition disrupts the production of tetrahydrofolate, leading to a depletion of the precursors necessary for DNA synthesis and subsequent cell death. google.com

The methyl group on the pyrimidine ring can influence the compound's lipophilicity and binding affinity to the DHFR enzyme. For example, N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride (B599025) has been shown to inhibit DHFR with an IC50 of 12.3 μM, disrupting nucleotide synthesis. vulcanchem.com The binding of these inhibitors is often stabilized by hydrogen bonds with key residues in the active site, such as Asp27. elifesciences.org

The development of DHFR inhibitors has aimed to achieve selectivity for the enzymes from pathogenic organisms over the human enzyme to minimize toxicity. google.com

Modulation of Other Metabolic Enzymes and Pathways

Beyond their well-documented roles as CDK and DHFR inhibitors, pyrimidine diamines can modulate other metabolic enzymes and pathways. The complexity of cellular metabolism means that the effects of these compounds can be wide-ranging.

For instance, some pyrimidine derivatives have been investigated for their ability to inhibit other kinases involved in cell signaling, such as receptor tyrosine kinases. The modulation of these kinases can impact pathways related to cell proliferation, survival, and differentiation.

Furthermore, the inhibition of DHFR can have downstream effects on other metabolic pathways that rely on folate cofactors, such as the methionine cycle and the synthesis of purines and thymidylate. This disruption of one-carbon metabolism can have profound effects on cellular function.

Metabolomic studies have shown that supplementation with certain compounds can lead to broad-spectrum metabolic modulation, affecting lipid metabolism, amino acid turnover, and energy homeostasis. mdpi.com While not directly studying this compound, these studies highlight the potential for small molecules to induce significant metabolic reconfiguration. mdpi.com

Receptor Binding and Modulation Studies

The pharmacological effects of this compound and its derivatives are also mediated through their interaction with various cellular receptors. These interactions can lead to the modulation of receptor activity and the downstream signaling pathways they control.

Investigations into Protein Binding Affinity and Specificity

The binding affinity and specificity of pyrimidine diamines to their protein targets are crucial determinants of their pharmacological activity. Quantitative analyses are performed to measure the strength and selectivity of these interactions. smolecule.com The introduction of different substituents on the pyrimidine ring, such as at the N2 and N4 positions, is a key strategy to fine-tune these properties. smolecule.com For example, alkyl and aryl groups can enhance binding affinity by occupying hydrophobic pockets within the target protein. smolecule.com

Computational methods like molecular docking are frequently employed to predict and analyze the binding modes of these compounds. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity. For example, research on a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives revealed that compound 66 directly bound to CDK6 and CDK9. nih.gov

The specificity of these compounds is also a critical factor. For instance, some CDK inhibitors have been developed to be highly selective for certain CDK subtypes, which can lead to a more targeted therapeutic effect with fewer off-target effects. acs.org

Modulation of Receptor Activity and Signaling Pathways

The binding of pyrimidine diamines to receptors can either activate (agonism) or inhibit (antagonism) their activity, leading to the modulation of intracellular signaling cascades. nih.gov These receptors can include transmembrane proteins like receptor tyrosine kinases (RTKs) and intracellular receptors. nih.gov

For example, the modulation of RTKs can affect critical signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer. nih.gov By inhibiting these pathways, pyrimidine derivatives can suppress cell proliferation and induce apoptosis. mdpi.com

The compound AZA197 (N2-[4-Diethylamino-1-methyl-butyl]-N4-[2-[1H-indol-3-yl]-ethyl]-6-methyl-pyrimidine-2,4-diamine), a derivative of NSC23766, has been shown to target the GTP-bound form of the Ras-related protein Cdc42. scirp.org This interaction inhibits Cdc42-stimulated hyperactivity, leading to the suppression of cancer cell proliferation, migration, and invasion. scirp.org